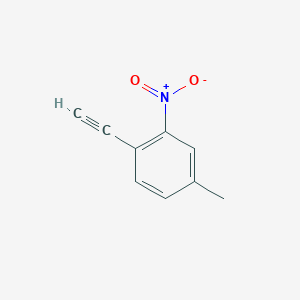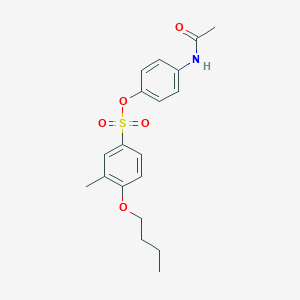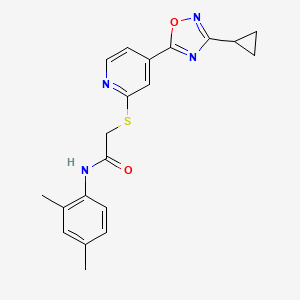
1-Ethynyl-4-methyl-2-nitrobenzene
Vue d'ensemble
Description
1-Ethynyl-4-methyl-2-nitrobenzene is a chemical compound that is part of a broader class of nitrobenzene derivatives. These compounds are characterized by a nitro group (-NO2) attached to a benzene ring, which can significantly alter the chemical and physical properties of the molecule. The presence of an ethynyl group (-C≡CH) and a methyl group (-CH3) in the compound further modifies its reactivity and potential applications, particularly in the field of organic synthesis and material science.
Synthesis Analysis
The synthesis of nitrobenzene derivatives can involve various chemical reactions, including nucleophilic aromatic substitution and reactions with diazomethane. For instance, ethoxy-4-nitrobenzene can be synthesized from 4-chloronitrobenzene using potassium ethoxide and a phase-transfer catalyst under ultrasound irradiation conditions . Although not directly related to 1-ethynyl-4-methyl-2-nitrobenzene, this method demonstrates the type of reactions that can be used to introduce different substituents onto the benzene ring. Additionally, the reaction of diazomethane with nitrobenzene derivatives can lead to unexpected products, showcasing the complexity of reactions involving these compounds .
Molecular Structure Analysis
The molecular structure of nitrobenzene derivatives can vary significantly with slight changes in the substituents. For example, the crystal structures of three dialkoxy ethynylnitrobenzenes with different alkoxy chain lengths show great diversity despite subtle changes in molecular structure . This indicates that even small modifications can lead to significant differences in the molecular arrangement and intermolecular interactions, which would also be true for 1-ethynyl-4-methyl-2-nitrobenzene.
Chemical Reactions Analysis
Nitrobenzene derivatives can undergo various chemical reactions, including photooxidation and nucleophilic aromatic addition. For example, the photolysis of nitroso compounds in the presence of hydrocarbons can lead to oxidation products . Additionally, nitration reactions can result in the formation of cyclohexadiene adducts, as seen with the nitration of 4-ethyltoluene . These reactions highlight the reactivity of the nitro group and the potential for complex transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzene derivatives are influenced by their molecular structure. For instance, the presence of a tolane derivative and a nitro group can make a compound a promising material for nonlinear optics due to its non-centrosymmetric structure . The synthesis of dibenzopentalenes from ethynylbenzenes using nickel(0) complexes demonstrates the potential for creating compounds with amphoteric redox properties . Furthermore, the crystal packing and hydrogen bonding patterns of compounds like N,N'-diethyl-4-nitrobenzene-1,3-diamine can differ significantly based on the functional groups present .
Applications De Recherche Scientifique
Crystal Structure Diversity
1-Ethynyl-4-methyl-2-nitrobenzene and its derivatives have been studied for their diverse crystal structures. For instance, dialkoxy ethynylnitrobenzenes with varying alkoxy chain lengths show significant structural diversity, demonstrating the intricate interplay between molecular structure and crystal formation (Oburn & Bosch, 2017).
Optical Properties
The compound also plays a role in studying thermal, linear, and nonlinear optical properties. Acceptors and donor-substituted bis(alkoxy)phenyl ethynyl oligomers, including variants of 1-Ethynyl-4-methyl-2-nitrobenzene, exhibit interesting optical behaviors, useful in material sciences (Amin et al., 2017).
Electrocatalytic Applications
In the field of electrocatalysis, the reduction of nitroaromatic compounds like 1-Ethynyl-4-methyl-2-nitrobenzene has been explored. Activated graphite sheets, for instance, have shown promising results in reducing nitrobenzene, a related compound, under various atmospheric conditions, highlighting the potential of such systems in environmental remediation (Karikalan et al., 2017).
Molecular Interaction Studies
The interaction of similar compounds with other chemical entities, like ethyl acetate, has been investigated using spectroscopic, theoretical, and dielectric studies. These studies provide insights into the nature of hydrogen bond interactions in binary solutions, which is vital for understanding complex chemical processes (Karthick et al., 2018).
Organic Synthesis
1-Ethynyl-4-methyl-2-nitrobenzene and related compounds have been used in organic synthesis, for instance, in the formation of cyclohexadiene adducts from the nitration of ethyl-substituted benzenes. Such studies contribute to a better understanding of organic reaction mechanisms and the development of new synthetic methods (Fischer et al., 1978).
Mécanisme D'action
Mode of Action
The mode of action of a compound refers to how it interacts with its target. For example, it might inhibit an enzyme, bind to a receptor, or interact with DNA. The exact mode of action would depend on the specific targets of the compound .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, if it inhibits an enzyme involved in a particular metabolic pathway, it could disrupt that pathway and affect the production of certain metabolites .
Pharmacokinetics
The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The chemical properties of the compound, such as its solubility and stability, can influence these processes .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, it might lead to changes in cell function, alterations in metabolic processes, or even cell death .
Action Environment
Various environmental factors can influence the action of a compound. For example, the pH and temperature can affect the compound’s stability and its interactions with its targets. Additionally, the presence of other compounds or drugs can influence its pharmacokinetics and pharmacodynamics .
Propriétés
IUPAC Name |
1-ethynyl-4-methyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-3-8-5-4-7(2)6-9(8)10(11)12/h1,4-6H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPKYJUAXQGVAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-4-methyl-2-nitrobenzene | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3002279.png)


![ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate](/img/structure/B3002283.png)
![3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B3002284.png)
![(E)-methyl 2-benzylidene-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3002285.png)
![2-{[({1-[2-(4-Isopropylphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene](/img/structure/B3002286.png)
![2-{5-cyclopropyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B3002287.png)
![[1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/no-structure.png)




![N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide](/img/structure/B3002297.png)